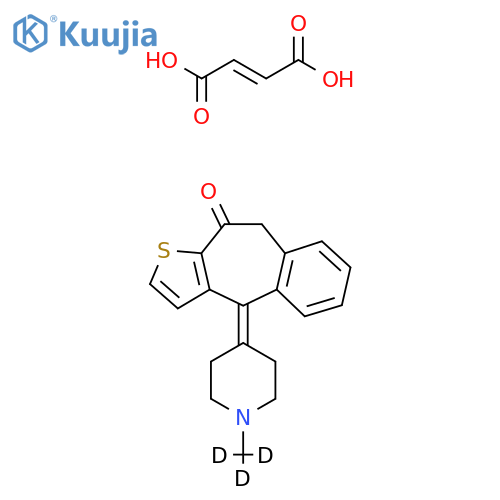Cas no 1795138-23-6 (Ketotifen-d)

Ketotifen-d structure
商品名:Ketotifen-d
Ketotifen-d 化学的及び物理的性質
名前と識別子
-
- Ketotifen-d3 Fumarate
- Ketotifen-d3 (fumarate)
- Ketotifen-d
- Ketotifen-d3Fumarate
- CS-0200964
- F95960
- HY-B0157AS
- DA-74752
- 1795138-23-6
- MS-27590
- (E)-but-2-enedioic acid;2-[1-(trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one
-
- インチ: 1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3;
- InChIKey: YNQQEYBLVYAWNX-PCUGBSCUSA-N
- ほほえんだ: S1C=CC2=C1C(CC1C=CC=CC=1/C/2=C1/CCN(C([2H])([2H])[2H])CC/1)=O.OC(/C=C/C(=O)O)=O
計算された属性
- せいみつぶんしりょう: 428.14852425g/mol
- どういたいしつりょう: 428.14852425g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 2
- 複雑さ: 595
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123Ų
Ketotifen-d 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B0157AS-25mg |
Ketotifen-d |
1795138-23-6 | 99.23% | 25mg |
¥12500 | 2023-08-31 | |
| TRC | K315102-5mg |
Ketotifen-d3 Fumarate |
1795138-23-6 | 5mg |
$207.00 | 2023-05-18 | ||
| TRC | K315102-50mg |
Ketotifen-d3 Fumarate |
1795138-23-6 | 50mg |
$1642.00 | 2023-05-18 | ||
| MedChemExpress | HY-B0157AS-5mg |
Ketotifen-d |
1795138-23-6 | 99.23% | 5mg |
¥3900 | 2024-07-21 | |
| 1PlusChem | 1P01E3KT-50mg |
Ketotifen-d3Fumarate |
1795138-23-6 | 99% | 50mg |
$2325.00 | 2024-06-18 | |
| 1PlusChem | 1P01E3KT-25mg |
Ketotifen-d3Fumarate |
1795138-23-6 | 99% | 25mg |
$1467.00 | 2024-06-18 | |
| Key Organics Ltd | MS-27590-5mg |
Ketotifen-d3 fumarate |
1795138-23-6 | >97% | 5mg |
£645.73 | 2025-02-09 | |
| ChemScence | CS-0200964-5mg |
Ketotifen-d3 fumarate |
1795138-23-6 | 5mg |
$0.0 | 2022-04-27 | ||
| ChemScence | CS-0200964-50mg |
Ketotifen-d3 fumarate |
1795138-23-6 | 50mg |
$0.0 | 2022-04-27 | ||
| TRC | K315102-100mg |
Ketotifen-d3 Fumarate |
1795138-23-6 | 100mg |
$ 4500.00 | 2023-09-07 |
Ketotifen-d 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
1795138-23-6 (Ketotifen-d) 関連製品
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1795138-23-6)Ketotifen-d

清らかである:99%/99%/99%
はかる:1mg/5mg/10mg
価格 ($):222.0/489.0/784.0